molecular formula C9H21N B15312454 5-Ethylheptan-1-amine

5-Ethylheptan-1-amine

Cat. No.: B15312454
M. Wt: 143.27 g/mol
InChI Key: GSUHHVZAJZVRIH-UHFFFAOYSA-N
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Description

5-Ethylheptan-1-amine is an organic compound classified as a primary amine. It consists of a heptane backbone with an ethyl group attached to the fifth carbon and an amino group attached to the first carbon. This compound is part of the broader class of aliphatic amines, which are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 5-Ethylheptan-1-amine can be achieved through several synthetic routes. One common method involves the alkylation of ammonia with an appropriate alkyl halide. For instance, this compound can be synthesized by reacting 5-ethylheptan-1-ol with ammonia in the presence of a dehydrating agent such as phosphorus trichloride (PCl3) or thionyl chloride (SOCl2) to form the corresponding amine .

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation of nitriles or reductive amination of ketones. These methods are preferred due to their efficiency and scalability. For example, the catalytic hydrogenation of 5-ethylheptanenitrile using a metal catalyst such as palladium on carbon (Pd/C) under high pressure and temperature can yield this compound .

Chemical Reactions Analysis

Types of Reactions

5-Ethylheptan-1-amine undergoes various chemical reactions typical of primary amines:

    Oxidation: It can be oxidized to form corresponding nitroso compounds or nitro compounds under specific conditions.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: It can participate in nucleophilic substitution reactions, where the amino group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

Scientific Research Applications

5-Ethylheptan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Ethylheptan-1-amine depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The amino group can form hydrogen bonds or ionic interactions with target molecules, influencing their function. The exact molecular targets and pathways involved vary depending on the specific context of its use .

Comparison with Similar Compounds

Similar Compounds

    Heptan-1-amine: Lacks the ethyl group at the fifth carbon, making it less sterically hindered.

    5-Methylheptan-1-amine: Has a methyl group instead of an ethyl group, resulting in different steric and electronic properties.

    5-Ethylhexan-1-amine: Has a shorter carbon chain, affecting its physical and chemical properties.

Uniqueness

5-Ethylheptan-1-amine is unique due to its specific structure, which provides distinct steric and electronic characteristics. These properties can influence its reactivity and interactions with other molecules, making it valuable in specific synthetic and research applications .

Properties

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

5-ethylheptan-1-amine

InChI

InChI=1S/C9H21N/c1-3-9(4-2)7-5-6-8-10/h9H,3-8,10H2,1-2H3

InChI Key

GSUHHVZAJZVRIH-UHFFFAOYSA-N

Canonical SMILES

CCC(CC)CCCCN

Origin of Product

United States

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